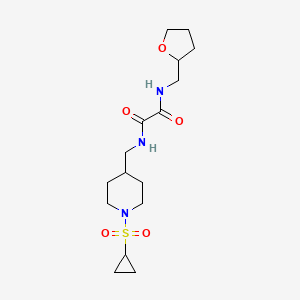

![molecular formula C7H11NO B2665747 7-Azabicyclo[4.2.0]octan-8-one CAS No. 34102-49-3](/img/structure/B2665747.png)

7-Azabicyclo[4.2.0]octan-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

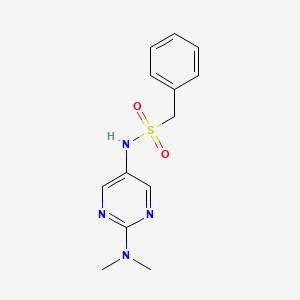

7-Azabicyclo[4.2.0]octan-8-one is a chemical compound with the linear formula C7H11NO . It is part of a collection of rare and unique chemicals provided for early discovery researchers . The rigid cyclohexane ring in this compound can assume either a flexible boat form (77%) or a flexible half-chair form (23%) under the strain of the quasi-planar, B-lactam moiety .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quasi-planar, B-lactam moiety and a rigid cyclohexane ring . The cyclohexane ring can assume either a flexible boat form (77%) or a flexible half-chair form (23%) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 125.172 . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications

Conformational Analysis

- The structural properties of 7-Azabicyclo[4.2.0]octan-8-one and related compounds have been analyzed using ab initio methods, revealing trends linked to β-lactamase inhibitor capabilities (Fernández, Carballiera, & Ríos, 1992).

Catalytic Applications

- Derivatives of this compound have been explored as catalysts for the oxidation of alcohols using molecular oxygen and copper cocatalysts at room temperature (Toda et al., 2023).

Stereochemistry and Synthesis

- The stereochemistry and synthesis of this compound derivatives have been extensively studied, showing the potential for balanced antagonist-analgesic agents with minimal dependence capacity (Takeda et al., 1977).

- Research on asymmetric 1,3-dipolar cycloadditions of homochiral pyridinium betaine has led to the preparation of 8-Azabicyclo[3.2.1]oct-3-en-2-ones, demonstrating excellent diastereofacial selectivity (Curtis, Ball, & Kulagowski, 2006).

Organic Synthesis

- The iodolactamization technique has been employed for synthesizing 8-exo-iodo-2-azabicyclo[3.3.0]octan-3-one, demonstrating its utility in organic synthesis (Knapp & Gibson, 2003).

- Enantioselective methods have been developed for constructing the 8-azabicyclo[3.2.1]octane scaffold, crucial in the synthesis of tropane alkaloids (Rodríguez et al., 2021).

Antimicrobial and Anticancer Activities

- Novel 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues have been synthesized, showing promise as antibacterial and anticancer agents (Kayarmar et al., 2014).

Structural Studies

- The crystal structure of 8-oxa-6-azabicyclo[3.2.1]octan-7-one has been determined, contributing to our understanding of the molecular architecture of such compounds (Yamane et al., 1985).

Safety and Hazards

Sigma-Aldrich provides 7-Azabicyclo[4.2.0]octan-8-one to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name |

7-azabicyclo[4.2.0]octan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6(5)8-7/h5-6H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJLZVUXVHXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

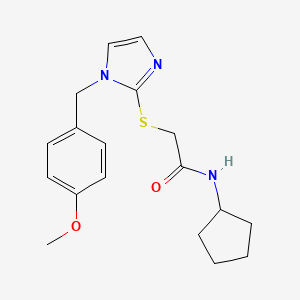

![N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide](/img/structure/B2665665.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)

![[2-(2-cyano-4-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2665671.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2665675.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)

![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)

![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)